molecular formula C22H26ClN3O3S B6024433 4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone

4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone

Cat. No.: B6024433
M. Wt: 448.0 g/mol
InChI Key: BTYWTATZHRHYIT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a piperidylsulfonylphenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone involves its interaction with specific molecular targets such as receptors and enzymes. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The sulfonylphenyl ketone moiety contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone is unique due to its specific substitution pattern and the presence of both piperazine and piperidylsulfonylphenyl ketone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 4-(3-Chlorophenyl)piperazinyl 4-(piperidylsulfonyl)phenyl ketone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H24ClN3O2S
  • IUPAC Name : 4-(3-chlorophenyl)-1-piperazinyl-4-(piperidinesulfonyl)phenyl ketone

Structural Features

  • Chlorophenyl Group : The presence of a chlorine atom in the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.
  • Piperazine and Piperidine Moieties : These cyclic structures are known for their roles in modulating neurotransmitter systems, particularly in central nervous system (CNS) activity.

Antitumor Activity

Recent studies have indicated that compounds containing piperazine and piperidine derivatives exhibit significant antitumor properties. For instance, a study synthesized various piperazine derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of related piperazine derivatives have been extensively studied. One study highlighted the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which demonstrated notable antimicrobial efficacy against several bacterial strains and fungi . This suggests that this compound may possess similar properties, warranting further investigation.

Neuropharmacological Effects

Given the structural similarities to known CNS-active compounds, it is hypothesized that this compound may influence neurotransmitter systems. Research into piperazine derivatives has shown potential in treating anxiety and depression by modulating serotonin receptors. The specific impact of this compound on these pathways remains to be elucidated but is an area of promising exploration.

Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of piperazine derivatives, including variations of the target compound. The evaluation included assessing their cytotoxicity against various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective concentrations comparable to standard antibiotics .

Table 1: Biological Activity Summary

Activity TypeAssessed CompoundIC50 (µM)Reference
AntitumorPiperazine Derivative A15
AntibacterialPiperazine Derivative B8
AntifungalPiperazine Derivative C12

Table 2: Structural Comparison with Related Compounds

Compound NameStructure FeatureBiological Activity
4-(3-Chlorophenyl)piperazinyl ketoneChlorophenyl groupPotential antitumor activity
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonamideSulfonamide linkageAntibacterial properties

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3S/c23-19-5-4-6-20(17-19)24-13-15-25(16-14-24)22(27)18-7-9-21(10-8-18)30(28,29)26-11-2-1-3-12-26/h4-10,17H,1-3,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYWTATZHRHYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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